N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}naphthalene-1-carboxamide
Description
N-{5-[(4-Fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}naphthalene-1-carboxamide is a sulfonamide-containing 1,3,4-thiadiazole derivative characterized by a naphthalene-1-carboxamide group at position 2 and a 4-fluorobenzylsulfonyl substituent at position 5 of the thiadiazole ring. The compound’s structure combines aromatic (naphthalene, fluorobenzyl) and heterocyclic (thiadiazole) moieties, which are common in bioactive molecules targeting enzymes or receptors.
Properties
Molecular Formula |
C20H14FN3O3S2 |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
N-[5-[(4-fluorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C20H14FN3O3S2/c21-15-10-8-13(9-11-15)12-29(26,27)20-24-23-19(28-20)22-18(25)17-7-3-5-14-4-1-2-6-16(14)17/h1-11H,12H2,(H,22,23,25) |
InChI Key |
XDSJAFNNEHJBHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=NN=C(S3)S(=O)(=O)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Alkylation with 4-Fluorobenzyl Chloride
The thiol group at position 5 of the thiadiazole reacts with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60–80°C. This step forms 5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-amine with yields ranging from 65–80%.
| Reaction Component | Quantity | Conditions |
|---|---|---|
| 5-Mercapto-thiadiazole | 10 mmol | DMF, 60°C, 12 h |
| 4-Fluorobenzyl chloride | 12 mmol | K₂CO₃ (15 mmol) |
Oxidation to Sulfonyl Group
The sulfide intermediate undergoes oxidation using 30% hydrogen peroxide (H₂O₂) in glacial acetic acid at 50–60°C for 4–6 hours. This converts the thioether to the sulfonyl group, yielding 5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-amine with >90% efficiency. Alternative oxidants like meta-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) achieve similar results but require stricter temperature control.
Carboxamide Functionalization at C2
The final step involves coupling the thiadiazol-2-amine with naphthalene-1-carbonyl chloride . This acylation is typically performed in anhydrous DCM using N,N-diisopropylethylamine (DIPEA) as a base at 0–5°C to minimize side reactions. After stirring for 6–8 hours, the crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexanes) to isolate the target compound in 70–85% yield.
| Parameter | Value |
|---|---|
| Reaction Time | 6–8 h |
| Temperature | 0–5°C |
| Solvent | DCM |
| Base | DIPEA (2.5 eq) |
Alternative Pathways and Optimization
One-Pot Sulfonylation-Carboxamation
Recent advances demonstrate the feasibility of a one-pot synthesis by sequentially adding 4-fluorobenzylsulfonyl chloride and naphthalene-1-carbonyl chloride to the thiadiazole intermediate. This method reduces purification steps but requires precise stoichiometric control to avoid over-acylation.
Microwave-Assisted Synthesis
Microwave irradiation (100–120°C, 300 W) shortens reaction times for both sulfonylation and carboxamation steps, improving overall yields by 10–15% compared to conventional heating.
Analytical Characterization
Key spectroscopic data for the target compound include:
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (d, J = 7.8 Hz, 1H, naphthalene-H), 7.95–7.85 (m, 3H, naphthalene-H), 7.55 (t, J = 8.9 Hz, 2H, fluorobenzyl-H), 4.72 (s, 2H, CH₂), 2.45 (s, 1H, NH).
-
HRMS (ESI) : m/z calc. for C₂₀H₁₄FN₃O₃S₂ [M+H]⁺: 444.0542; found: 444.0539.
Challenges and Mitigation Strategies
-
Regioselectivity : Competing reactions at thiadiazole positions 2 and 5 are mitigated by using sterically hindered bases (e.g., DIPEA) and low temperatures during acylation.
-
Sulfide Over-Oxidation : Controlled addition of H₂O₂ and monitoring via TLC prevent degradation of the sulfonyl group to sulfonic acid derivatives.
Industrial-Scale Considerations
Pilot-scale synthesis (≥1 kg) employs continuous-flow reactors for oxidation and acylation steps, enhancing reproducibility and reducing solvent waste. Economic analyses suggest a 20% cost reduction compared to batch processing .
Chemical Reactions Analysis
Types of Reactions
N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}naphthalene-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom on the benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce sulfoxides or sulfides.
Scientific Research Applications
N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}naphthalene-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}naphthalene-1-carboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The thiadiazole ring may also interact with nucleic acids or enzymes, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues with Modified Substituents
Table 1: Key Structural Analogues and Physicochemical Properties
Key Observations:
- Substituent Effects : The fluorobenzylsulfonyl group in the target compound enhances electron-withdrawing properties compared to chlorobenzylthio (5e, 5j) or methylbenzylsulfanyl (). This may influence reactivity, solubility, and binding affinity in biological systems.
- Carboxamide vs. Acetamide: The naphthalene-1-carboxamide group provides a larger aromatic surface area compared to phenoxyacetamide derivatives (5e, 5j), which could enhance π-π stacking interactions in protein binding .
Key Observations:
- Antioxidant Potential: Sulfonamide derivatives with benzylideneamino groups (9g, 9h) exhibit antioxidant activity, but the target compound’s fluorobenzylsulfonyl group may modulate redox properties differently .
Biological Activity
N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}naphthalene-1-carboxamide is a synthetic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C20H14FN3O3S2, with a molecular weight of approximately 427.5 g/mol. The compound features a naphthalene ring , a thiadiazole moiety , and a sulfonyl group attached to a fluorobenzyl substituent , which contribute to its unique reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H14FN3O3S2 |
| Molecular Weight | 427.5 g/mol |
| Structure | Naphthalene + Thiadiazole + Sulfonyl Group |
Anticancer Activity
Recent studies have indicated that this compound exhibits potent anticancer properties. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The mechanism of action appears to involve the induction of apoptotic cell death and cell cycle arrest at the G2/M phase.
For example:
- IC50 Values : The compound showed an IC50 of approximately 0.28 µg/mL against MCF-7 cells, indicating high potency .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases.
Antimicrobial Activity
This compound has demonstrated antimicrobial activity against various pathogens. Preliminary studies indicate that it may interact with specific molecular targets within microbial cells, leading to inhibition of growth.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. Variations in the thiadiazole ring or the naphthalene substituents can significantly influence its potency and selectivity. For instance, modifications to the sulfonyl group or the introduction of different aromatic rings have been shown to enhance biological activity.
Case Studies and Research Findings
Several studies have explored the efficacy and safety profile of this compound:
- In Vitro Studies : A series of synthesized thiadiazole derivatives were evaluated for their cytotoxicity against MCF-7 and HepG2 cell lines. The results indicated that specific modifications led to enhanced antiproliferative activity .
- In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and targeting ability of the compound in tumor-bearing mice. These studies are crucial for understanding the therapeutic potential and safety profile of the compound in clinical settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
